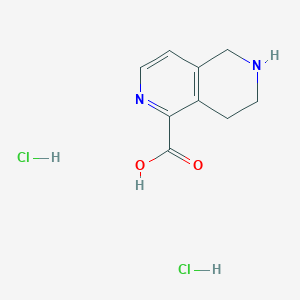

5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride

CAS No.: 2416242-86-7

Cat. No.: VC4330041

Molecular Formula: C9H12Cl2N2O2

Molecular Weight: 251.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416242-86-7 |

|---|---|

| Molecular Formula | C9H12Cl2N2O2 |

| Molecular Weight | 251.11 |

| IUPAC Name | 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride |

| Standard InChI | InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H |

| Standard InChI Key | IXUNBEHOWADIBF-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C1C(=NC=C2)C(=O)O.Cl.Cl |

Introduction

Structural and Nomenclature Considerations

The core structure of this compound derives from the 1,6-naphthyridine scaffold, a bicyclic system comprising two fused pyridine-like rings. The "5,6,7,8-tetrahydro" designation indicates partial saturation of the six-membered ring, resulting in a hybrid structure with both aromatic and aliphatic characteristics . The carboxylic acid group at position 1 and the dihydrochloride salt form distinguish this derivative from simpler naphthyridine analogs.

IUPAC Name and Molecular Formula

-

Systematic Name: 5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid dihydrochloride

-

Molecular Formula:

Structural Ambiguities and Nomenclature Conflicts

Discrepancies in naming conventions across sources necessitate clarification:

-

CAS 1057652-51-3 refers to the monohydrochloride salt () , while the dihydrochloride form (e.g., CAS 1187931-99-2) contains two chloride counterions .

-

Alternate numbering systems (e.g., - vs. -naphthyridine) may lead to confusion, emphasizing the need for precise structural validation via spectroscopic methods .

Synthetic Pathways and Methodologies

Key Synthetic Strategies

The synthesis of tetrahydro-naphthyridine derivatives often begins with pyridine precursors, leveraging cyclization and hydrogenation steps. A representative route involves:

-

Aza-Michael Addition: Reaction of a vinyl pyridine with ammonia under acidic conditions to form intermediate enamine structures .

-

Cyclization: Acid-catalyzed intramolecular ring closure to yield the tetrahydro-naphthyridine core .

-

Carboxylic Acid Introduction: Hydrolysis of ester or nitrile precursors at position 1, followed by salt formation with HCl .

Example Synthesis (Adapted from Showalter, 2006 ):

-

Starting Material: Methyl 2-methylnicotinate.

-

Amidation: Conversion to the corresponding amide using potassium hydroxide and phosgene.

-

Enamine Formation: Reaction with dimethylformamide dimethyl acetal to install a vinyl group.

-

Cyclization: Treatment with hydrochloric acid to induce ring closure, yielding the tetrahydro-naphthyridine skeleton.

-

Salt Formation: Precipitation with excess HCl to generate the dihydrochloride .

Challenges in Synthesis

-

Regioselectivity: Competing pathways may lead to isomeric byproducts (e.g., - vs. -naphthyridines) .

-

Purification: High polarity of the dihydrochloride salt complicates crystallization, often requiring reverse-phase chromatography .

Physicochemical and Analytical Properties

Key Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 245–251°C (decomposes) | |

| LogP | 1.556 (predicted) | |

| PSA | 62.22 Ų | |

| Solubility | >50 mg/mL in water (dihydrochloride) |

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume